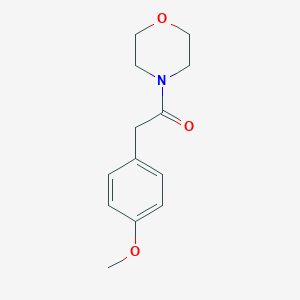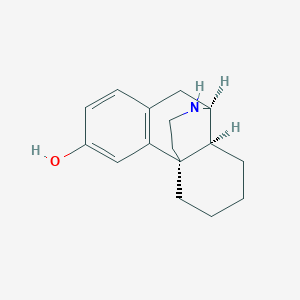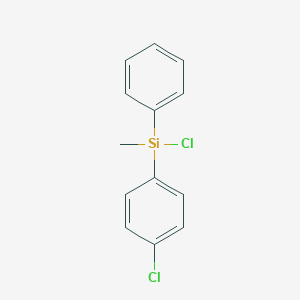
3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a benzyl group, a cyclohexyl group, and a hydroxy group attached to an isoindolinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with cyclohexanone to form an intermediate, which is then cyclized to produce the isoindolinone core. The hydroxy group is introduced through a subsequent oxidation reaction. The reaction conditions often involve the use of organic solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solventless reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxy group.
Substitution: The benzyl and cyclohexyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group will yield a ketone, while reduction can produce a dehydroxylated isoindolinone .
Aplicaciones Científicas De Investigación
3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand for various biological receptors, including dopamine receptors.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to dopamine receptors, modulating their activity and potentially offering therapeutic benefits in neurological conditions. The compound’s unique structure allows it to interact with the allosteric binding sites of these receptors, influencing their signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzyl-3-hydroxy-1-isoindolinone
- 3-Cyclohexyl-2-hydroxy-1-isoindolinone
- 3-Benzyl-2-cyclohexyl-1-isoindolinone
Uniqueness
3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one stands out due to its combined benzyl, cyclohexyl, and hydroxy groups, which confer unique chemical and biological properties. This combination allows for versatile chemical reactions and potential therapeutic applications that are not as prominent in its similar counterparts .
Propiedades
Fórmula molecular |
C21H23NO2 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3-benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one |
InChI |
InChI=1S/C21H23NO2/c23-20-18-13-7-8-14-19(18)21(24,15-16-9-3-1-4-10-16)22(20)17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17,24H,2,5-6,11-12,15H2 |
Clave InChI |
SPHWHUUORWKFGS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
SMILES canónico |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)



![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)


![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)




